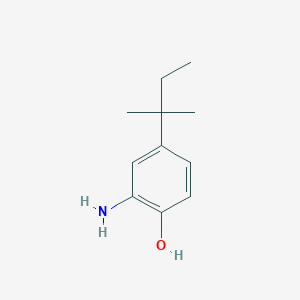

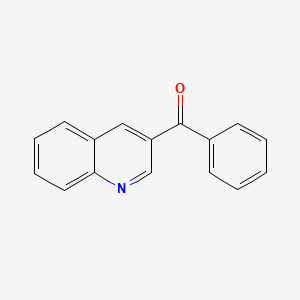

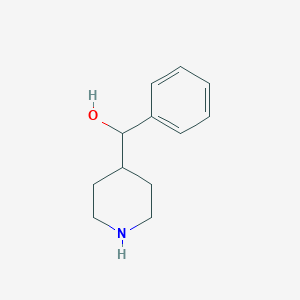

![molecular formula C10H16O B1267519 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one CAS No. 31683-73-5](/img/structure/B1267519.png)

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds with the bicyclo[2.2.1]heptane core structure has been explored through various methods. Notably, the Au(I)-catalyzed efficient synthesis of functionalized bicyclo[3.2.0]heptanes involves a key step of 1,3-dipolar cycloaddition, highlighting a pathway to achieve high strain and functionalization in such compounds (Guotao Li et al., 2008). Additionally, the preparation of bicyclo[3.2.0]heptane-2-endo,7-endo-diols from readily available precursors offers a route to 1,3-diols with a chiral rigid backbone, expanding the toolbox for synthesizing compounds with this core structure (F. Peri et al., 2004).

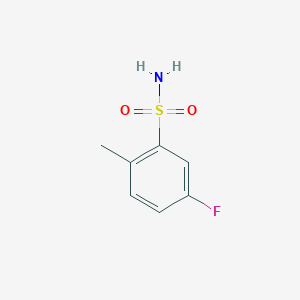

Molecular Structure Analysis

The molecular structure of compounds related to 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been elucidated through various analytical techniques. For instance, the crystal and molecular structure of a methionine analogue with a bicyclo[2.2.1]heptane skeleton revealed insights into the compound's conformation and neighboring group participation in its oxidation (R. Glass et al., 1990). This level of structural analysis is crucial for understanding the compound's behavior in different chemical contexts.

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane derivatives participate in various chemical reactions due to their unique structure. Selective [2σ + 2σ] cycloaddition enabled by boronyl radical catalysis, for instance, provides a method to synthesize highly substituted bicyclo[3.1.1]heptanes, demonstrating the versatility of this core structure in forming complex, functionally diverse molecules (Tao Yu et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been utilized in the synthesis and study of various organic compounds. For example, derivatives were synthesized by condensation reactions using components like propanedinitrile and diethyl phosphonates. These derivatives were investigated for their electronic properties and molecular parameters (Altmayer et al., 2001).

Chemical Structure and Stereochemistry

The rigid nature of the bicyclo[2.2.1]heptane unit in 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one has been explored. Isomeric dioxolane derivatives were studied, reflecting its structural stability and potential in forming complex molecular arrangements (Clegg et al., 1995).

Precursors in Organic Synthesis

This compound serves as a precursor in organic synthesis. For example, it has been used in the study of hydrogen-bonding properties and the determination of the absolute configuration of chemical precursors (Plettner et al., 2005).

Catalysis and Reaction Mechanisms

It has applications in understanding reaction mechanisms, such as in the study of hydrogenation and dimerization reactions catalyzed by cobalt complexes (Kanai et al., 1986).

Exploration of Molecular Properties

The compound has been used in investigations of molecular properties like fluorescence spectra, which provide insights into photoinduced electron transfer (Altmayer et al., 2001).

Development of Novel Organic Materials

It is a key component in the synthesis of novel organic materials, including ureas and their analogs, which have shown potential in inhibiting RNA virus replication (Pitushkin et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFXOWPCBCGBCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC2CCC1C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283125 |

Source

|

| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one | |

CAS RN |

31683-73-5 |

Source

|

| Record name | NSC29890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(bicyclo[2.2.1]hept-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.